molecular formula C23H24N6 B6565306 N6-cyclopentyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946203-33-4

N6-cyclopentyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B6565306
CAS No.: 946203-33-4
M. Wt: 384.5 g/mol
InChI Key: HPHJQFWNUMSFCD-UHFFFAOYSA-N
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Description

N6-cyclopentyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound features a bicyclic structure with multiple functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-cyclopentyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazolopyrimidine derivatives with cyclopentylamine and 4-methylphenylamine under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or t-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted pyrazolopyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N6-cyclopentyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in understanding biological processes.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may contribute to the design of drugs targeting various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its reactivity and stability make it suitable for various applications in material science.

Comparison with Similar Compounds

  • N6-cyclopentyl-N4-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

  • N6-cyclopentyl-N4-(4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Uniqueness: N6-cyclopentyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its specific structural features, such as the presence of the phenyl group at the 1-position and the cyclopentyl group at the 6-position. These structural elements contribute to its unique reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

6-N-cyclopentyl-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-16-11-13-18(14-12-16)25-21-20-15-24-29(19-9-3-2-4-10-19)22(20)28-23(27-21)26-17-7-5-6-8-17/h2-4,9-15,17H,5-8H2,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHJQFWNUMSFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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